molecular formula C13H21ClN2 B6079583 2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride

2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride

Cat. No.: B6079583
M. Wt: 240.77 g/mol
InChI Key: WSOBZRJVAXSVPC-UHFFFAOYSA-N
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Description

2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method is the conjugate addition of an enamine to an alkynone, followed by thermal cyclodehydration . Another approach involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron or nickel, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride involves its interaction with specific molecular targets. It may act on signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, leading to various biological effects . These interactions can result in the inhibition of cell migration, cell cycle arrest, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

    Piperidine: A six-membered heterocycle with one nitrogen atom and five carbon atoms.

    Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness

2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride is unique due to its specific structure, which combines the properties of both pyridine and piperidine. This combination allows it to exhibit distinct chemical and biological activities compared to its individual components .

Properties

IUPAC Name

2-(1-piperidin-1-ylpropan-2-yl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-12(13-7-3-4-8-14-13)11-15-9-5-2-6-10-15;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOBZRJVAXSVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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